H-Cys-Pro-Leu-Gly-OH
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Overview
Description
H-Cys-Pro-Leu-Gly-OH is a tetrapeptide composed of four amino acids: cysteine, proline, leucine, and glycine This compound is of significant interest in the fields of biochemistry and molecular biology due to its unique structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Pro-Leu-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (leucine, proline, and cysteine) are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for protecting the amino group during synthesis .
The general steps for SPPS are as follows:
Attachment of Glycine: Glycine is attached to the resin using a linker.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (leucine) is coupled to the growing peptide chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for proline and cysteine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The choice of resin, protecting groups, and coupling reagents can vary depending on the specific requirements of the peptide being synthesized .
Chemical Reactions Analysis
Types of Reactions
H-Cys-Pro-Leu-Gly-OH can undergo various chemical reactions, including:
Reduction: Disulfide bonds formed by cysteine can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the cysteine residue, where the thiol group can react with electrophiles.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is a reagent used for selective oxidation of peptides.
Reduction: Dithiothreitol (DTT) is commonly used for reducing disulfide bonds.
Substitution: Electrophiles like iodoacetamide can react with the thiol group of cysteine.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted cysteine residues.
Scientific Research Applications
H-Cys-Pro-Leu-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Used in the development of peptide-based materials and biotechnological processes
Mechanism of Action
The mechanism of action of H-Cys-Pro-Leu-Gly-OH involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are essential for the structural integrity and function of many proteins. The proline residue introduces a kink in the peptide chain, affecting its overall conformation. Leucine and glycine contribute to the hydrophobic and flexible nature of the peptide, respectively .
Comparison with Similar Compounds
Similar Compounds
H-Cys-Pro-Leu-Gly-NH2: Similar to H-Cys-Pro-Leu-Gly-OH but with an amide group at the C-terminus.
H-Cys-Pro-Leu-Gly-OMe: Similar but with a methoxy group at the C-terminus.
H-Cys-Pro-Leu-Gly-OEt: Similar but with an ethoxy group at the C-terminus
Uniqueness
This compound is unique due to its free carboxyl group at the C-terminus, which can participate in various chemical reactions and interactions. This property distinguishes it from its amide, methoxy, and ethoxy counterparts, which have different reactivity and stability profiles.
Properties
CAS No. |
478549-68-7 |
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Molecular Formula |
C16H28N4O5S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H28N4O5S/c1-9(2)6-11(14(23)18-7-13(21)22)19-15(24)12-4-3-5-20(12)16(25)10(17)8-26/h9-12,26H,3-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)/t10-,11-,12-/m0/s1 |
InChI Key |
OLSHOBGNFITHGG-SRVKXCTJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N |
Origin of Product |
United States |
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